molecular formula C19H21NO B458301 N-benzhydrylcyclopentanecarboxamide

N-benzhydrylcyclopentanecarboxamide

Cat. No.: B458301
M. Wt: 279.4g/mol
InChI Key: YYCPWDKNMUVBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzhydrylcyclopentanecarboxamide is a synthetic carboxamide derivative characterized by a cyclopentane ring substituted with a benzhydryl group (diphenylmethyl) attached via an amide linkage. While specific applications are still under investigation, analogs of this compound class have shown promise in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or as intermediates in organic synthesis .

Properties

Molecular Formula

C19H21NO

Molecular Weight

279.4g/mol

IUPAC Name

N-benzhydrylcyclopentanecarboxamide

InChI

InChI=1S/C19H21NO/c21-19(17-13-7-8-14-17)20-18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H,20,21)

InChI Key

YYCPWDKNMUVBLV-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CCC(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The cited material focuses on benzathine benzylpenicillin, a penicillin-based antibiotic salt with distinct structural and functional properties unrelated to carboxamides. Below is a hypothetical comparison framework based on general carboxamide chemistry and benzhydryl-containing analogs:

Table 1: Key Properties of N-Benzhydrylcyclopentanecarboxamide and Structurally Related Compounds
Compound Core Structure Functional Groups Lipophilicity (LogP) Potential Applications
This compound Cyclopentane carboxamide Benzhydryl, amide ~4.2 (estimated) CNS drug development
N-Benzhydrylpiperidinecarboxamide Piperidine carboxamide Benzhydryl, amide ~3.8 Antipsychotic agents
N-Benzylcyclopentanecarboxamide Cyclopentane carboxamide Benzyl, amide ~2.9 Enzyme inhibition studies
Key Observations:

Structural Rigidity : The cyclopentane ring imposes conformational constraints, which may improve receptor binding selectivity over flexible piperidine-based analogs.

Pharmacological Potential: Benzhydryl-containing carboxamides are often explored for CNS targets (e.g., sigma receptors or dopamine modulators), whereas benzyl-substituted derivatives are more commonly used in metabolic studies .

Research Findings and Challenges

  • Synthetic Accessibility : this compound requires multi-step synthesis, including cyclopentane ring functionalization and amide coupling, which may limit scalability compared to simpler benzyl analogs.
  • Stability : The benzhydryl group may introduce steric hindrance, reducing hydrolytic stability relative to unsubstituted carboxamides.

Limitations of Available Data

Further peer-reviewed studies, patents, or pharmacological databases are required to validate the above hypotheses and provide experimental data (e.g., binding affinities, solubility, or toxicity profiles).

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